molecular formula C18H17N3O2S B2689505 6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-71-9

6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2689505
CAS RN: 1021093-71-9
M. Wt: 339.41
InChI Key: ZLOYMRRHDCZGJS-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives, such as the compound , hold a unique place among fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .


Synthesis Analysis

A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . They were evaluated as anticancer agents and displayed highly potent cytotoxic activity in comparison to erlotinib . Thieno[2,3-d]pyrimidine derivatives were also created .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives are synthesized through various methods . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are similar to those of purine . They are structural analogs of purines and are widely represented in medicinal chemistry .

Scientific Research Applications

Electronic and Optical Properties

Research on derivatives of pyrrolo[3,4-d]pyrimidine has shown significant interest due to their promising applications in materials science, particularly in optoelectronics and solar cells. For instance, studies on conjugated polymers incorporating pyrrolopyridazine units have demonstrated their potential as electrochromic materials due to their good optical contrast, fast switching speed, and high coloration efficiency (Ye et al., 2014). Similarly, compounds with the diketopyrrolopyrrole backbone, closely related to the queried compound, have been synthesized for use as electron transport layers in polymer solar cells, improving the power conversion efficiency due to their high conductivity and electron mobility (Lin Hu et al., 2015).

Charge Transfer Materials

The structural modification of pyrrolo[3,4-d]pyrimidine derivatives to enhance charge transfer properties has been a subject of quantum chemical investigations. By elongating the pi-backbone and employing a push-pull strategy, researchers have aimed to reduce the HOMO–LUMO energy gap, thereby improving intramolecular charge transfer properties. These modifications are expected to yield materials with enhanced electronic, photophysical, and charge transfer characteristics, potentially outperforming commonly used materials like pentacene in hole transfer applications (A. Irfan, 2014).

Structural and Electronic Analysis

The pyrimidine ring, a core component of the queried compound, has been extensively analyzed for its nonlinear optical (NLO) properties due to its prominence in DNA and RNA as nitrogenous bases. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have explored the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives, indicating considerable NLO activity suitable for optoelectronic applications (A. Hussain et al., 2020).

Mechanism of Action

Thienopyrimidine derivatives have shown anticancer effects through the inhibition of various enzymes and pathways . They have been found to inhibit protein kinases (PKs), which are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

Future Directions

Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are one of the most frequently used chemical scaffolds in drug development . Future research will likely focus on further understanding their mechanisms of action and developing more efficient synthesis methods.

properties

IUPAC Name

4-(3-methylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOYMRRHDCZGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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